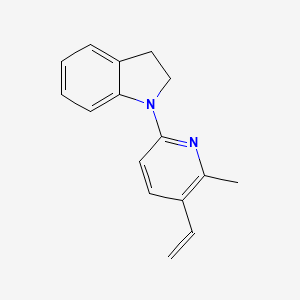

1-(6-Methyl-5-vinylpyridin-2-yl)indoline

Beschreibung

Molecular Architecture and Significance of the Indoline (B122111) and Pyridine (B92270) Scaffolds

The Indoline Scaffold: Indoline, or 2,3-dihydro-1H-indole, is a bicyclic aromatic amine consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. acs.org Unlike its fully aromatic counterpart, indole (B1671886), the saturation at the 2 and 3-positions of the pyrrole (B145914) ring imparts a greater degree of conformational flexibility. This structural feature is of considerable interest in medicinal chemistry, as it allows for more precise three-dimensional interactions with biological targets. The indoline nucleus is a core component in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. nih.govresearchgate.net Its ability to serve as a versatile building block in synthetic organic chemistry further underscores its importance. researchgate.net

The Pyridine Scaffold: Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. Its structure is analogous to benzene, with one CH group replaced by a nitrogen atom. This substitution has profound effects on the molecule's electronic properties, rendering the ring electron-deficient and influencing its reactivity and intermolecular interactions. Pyridine and its derivatives are ubiquitous in medicinal chemistry, found in a vast number of FDA-approved drugs. mdpi.comacs.org The nitrogen atom can act as a hydrogen bond acceptor and a basic center, which can be crucial for binding to biological receptors and for improving the pharmacokinetic properties of drug candidates, such as solubility. researchgate.net The pyridine ring is a key pharmacophore in compounds with diverse therapeutic applications, including antiviral, anticancer, and antimicrobial agents. researchgate.net

The combination of these two scaffolds into a single molecule suggests a rich potential for novel chemical and biological properties, leveraging the distinct features of each component.

Prevalence and Relevance of Indoline-Pyridine Conjugates in Synthetic Chemistry

The strategic combination of different heterocyclic moieties, known as molecular hybridization, is a powerful approach in drug discovery and materials science. Indoline-pyridine conjugates, which link these two important scaffolds, have garnered significant attention for their potential to yield compounds with enhanced or novel functionalities.

Research into these hybrid molecules has revealed a broad spectrum of biological activities. For instance, various indole-pyridine hybrids have been synthesized and evaluated as potent inhibitors of enzymes implicated in diseases such as cancer. nih.gov The rationale behind creating these conjugates often lies in the potential for synergistic effects, where the combined molecule exhibits greater efficacy or a different mechanism of action compared to its individual components. nih.govresearchgate.net For example, indole-pyrimidine hybrids (a class of compounds closely related to indole-pyridines) like mobocertinib (B609201) have been successfully developed as anticancer therapeutics. researchgate.net

The synthesis of these conjugates can be achieved through various organic reactions that form a bond between the indoline and pyridine rings. These methods often involve coupling reactions that unite the two heterocyclic systems, providing a modular approach to creating diverse libraries of compounds for screening. The development of efficient synthetic protocols for spiro[indoline-pyridine] derivatives further highlights the ongoing interest in this class of compounds. nih.gov The prevalence of such conjugates in recent medicinal chemistry literature underscores their relevance as promising scaffolds for the development of new therapeutic agents. nih.govresearchgate.net

Below is a table summarizing some of the key research findings on the biological activities of indoline-pyridine and related conjugates:

| Conjugate Type | Target/Activity | Therapeutic Area |

| Indole-Pyridine Hybrids | CYP17A1 Inhibition | Prostate Cancer |

| Indole-(fused) Pyrimidine Hybrids | Antitumor Activity | Oncology |

| Spiro[indoline-pyridine] Derivatives | [3+3] Cycloaddition Products | Synthetic Chemistry |

| Pyridine-Indole Compounds | Antimicrobial Activity | Infectious Diseases |

This table is generated based on data from multiple research articles to provide an overview of the field.

Current Research Landscape Pertaining to Vinylpyridine-Substituted Heterocycles

The presence of a vinyl group on the pyridine ring of 1-(6-Methyl-5-vinylpyridin-2-yl)indoline introduces another layer of chemical functionality and research interest. Vinylpyridines are valuable monomers and intermediates in both polymer chemistry and organic synthesis.

In Polymer Science: 2-Vinylpyridine and 4-vinylpyridine (B31050) are readily polymerized to form poly(vinylpyridine)s (PVPs). These polymers and their block copolymers are of significant interest for a variety of applications due to the properties imparted by the pyridine ring. acs.org The nitrogen atom can be quaternized to create polyelectrolytes, used in applications such as gene delivery, antibacterial surfaces, and as components in "smart" materials that respond to stimuli like pH. mdpi.comrsc.org A notable industrial application is the use of a latex terpolymer of 2-vinylpyridine, styrene (B11656), and butadiene as a binder for tire cords, enhancing the adhesion of the cord to the rubber. wikipedia.org

In Organic Synthesis: The vinyl group of vinylpyridines is a versatile functional handle that can participate in a wide range of chemical transformations. It can act as a Michael acceptor, reacting with nucleophiles in conjugate addition reactions. nih.gov This reactivity allows for the introduction of various substituents and the construction of more complex molecular architectures. Furthermore, vinylpyridines can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form new heterocyclic systems. nih.govmit.edu The development of covalent inhibitors for enzymes like EGFR using vinylpyridine as a reactive "warhead" showcases its growing importance in medicinal chemistry. acs.org

The research landscape for vinylpyridine-substituted heterocycles is dynamic, with ongoing efforts to develop new synthetic methods and to explore their applications in catalysis, materials science, and drug discovery. The reactivity of the vinyl group, coupled with the inherent properties of the pyridine ring, makes these compounds valuable building blocks for creating functional molecules with tailored properties.

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H16N2 |

|---|---|

Molekulargewicht |

236.31 g/mol |

IUPAC-Name |

1-(5-ethenyl-6-methylpyridin-2-yl)-2,3-dihydroindole |

InChI |

InChI=1S/C16H16N2/c1-3-13-8-9-16(17-12(13)2)18-11-10-14-6-4-5-7-15(14)18/h3-9H,1,10-11H2,2H3 |

InChI-Schlüssel |

RRRLMWKIVPJWMT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C=C |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformative Chemistry of 1 6 Methyl 5 Vinylpyridin 2 Yl Indoline

Reactivity at the Vinyl Moiety

The vinyl group attached to the pyridine (B92270) ring is an electron-deficient alkene, making it susceptible to a variety of addition reactions. Its reactivity is analogous to that observed in other vinyl-substituted N-heterocycles, which are known to be effective Michael acceptors.

Nucleophilic Conjugate Addition Reactions

The carbon-carbon double bond of the vinyl group in 1-(6-Methyl-5-vinylpyridin-2-yl)indoline is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine ring. This renders the terminal carbon of the vinyl group electrophilic and prone to conjugate (or Michael) addition reactions. A wide array of nucleophiles can participate in this transformation.

Studies on related vinyl-substituted heterocycles, such as 2-vinylpyridine and 2-chloro-4-vinylpyrimidine, have demonstrated that organometallic reagents, as well as N-, O-, S-, and C-centered nucleophiles, readily add across the vinyl group. mdpi.com For instance, the reaction of olefinic pyridines with organolithium reagents generates a stabilized anionic intermediate that can subsequently be trapped by various electrophiles, including a simple proton quench or reactions with carbonyl compounds.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized carbanion intermediate. This intermediate is then protonated, typically during workup, to yield the final addition product. This reactivity provides a powerful method for carbon-carbon and carbon-heteroatom bond formation at the position β to the pyridine ring.

Table 1: Representative Nucleophilic Conjugate Addition Reactions on Vinylpyridines

| Nucleophile (Nu-H) | Electrophile (E+) | Product Structure | Reference |

| Benzylamine | H+ | N-Benzyl-2-(pyridin-4-yl)ethan-1-amine | mdpi.com |

| Methanol | H+ | 4-(2-Methoxyethyl)pyrimidine | mdpi.com |

| Thiophenol | H+ | 4-(2-(Phenylthio)ethyl)quinazoline | mdpi.com |

| Indole (B1671886) | H+ | 3-(2-(Pyrimidin-2-yl)ethyl)-1H-indole | mdpi.com |

| n-Butyllithium | H+ | 2-Hexylpyridine |

Hydroamination and Related Addition Reactions

Hydroamination, the addition of an N-H bond of an amine across a double bond, represents a highly atom-economical method for synthesizing substituted amines. The activated vinyl group of this compound is a suitable substrate for such reactions. Both intermolecular and intramolecular hydroamination can be envisioned, typically requiring catalysis by transition metals or strong acids.

Catalytic systems based on rhodium and palladium have been effectively used for the hydroamination of vinylarenes and vinyl heterocycles. Depending on the catalyst and reaction conditions, the addition can proceed with either Markovnikov or anti-Markovnikov selectivity. For example, rhodium-catalyzed processes often favor the anti-Markovnikov product, where the nitrogen atom adds to the terminal carbon of the vinyl group. researchgate.net Conversely, palladium-catalyzed hydroaminations of vinyl arenes have been shown to yield the Markovnikov product exclusively.

A facile protocol for the anti-Markovnikov hydroamination of vinyl pyridines, described as an aza-Michael-type addition, can be achieved under mild conditions, further highlighting the synthetic utility of this transformation for creating complex amine structures.

Photochemical Transformations

The vinylpyridine moiety is photochemically active and can undergo a range of transformations upon irradiation with light. One of the most significant photochemical reactions for vinylpyridines is the [2+2] cycloaddition. Research has demonstrated that vinylpyridines can participate in asymmetric photochemical [2+2]-cycloaddition reactions to form cyclobutane rings. This transformation can be facilitated by visible light in the presence of a suitable photocatalyst and a chiral Brønsted acid, achieving high levels of diastereo- and enantioselectivity.

In such a process, the vinylpyridine substrate is activated by the photocatalyst, leading to the formation of a diradical intermediate which then combines with another olefin to form the four-membered ring. This method allows for the construction of complex, stereochemically dense structures that are challenging to access through ground-state processes. Beyond cycloadditions, vinylpyridine systems are known to undergo other photochemical processes, including polymerization and photodegradation, particularly when incorporated into larger polymeric structures or metal complexes.

Reactions Involving the Indoline (B122111) Nitrogen Atom (post-N-arylation)

Once the N-arylation reaction has occurred to form the bond between the indoline nitrogen and the pyridine ring, the reactivity of this nitrogen atom is significantly altered. It exists as a tertiary amine, and its lone pair of electrons is partially delocalized into the aromatic systems of both the indoline and pyridine rings. This delocalization reduces its nucleophilicity and basicity compared to a typical aliphatic tertiary amine.

Consequently, the indoline nitrogen in this compound is not expected to readily participate in reactions that require strong nucleophilicity, such as alkylation. However, its lone pair can play a crucial role in directing reactions on the indoline ring itself. For instance, in electrophilic aromatic substitution or directed metalation reactions, the nitrogen atom can influence the regioselectivity of the incoming electrophile, often directing it to specific positions on the benzene (B151609) portion of the indoline system. rsc.org For example, palladium-catalyzed C5-H olefination of N-substituted indolines has been achieved, where the nitrogen atom is believed to play a role in the C-H activation step.

Furthermore, the nitrogen atom, along with the adjacent pyridine nitrogen, can act as a bidentate ligand, coordinating to transition metal centers. This coordination can be a key step in metal-catalyzed transformations occurring at other parts of the molecule.

Transformations of the Pyridine Ring System and Substituents

The pyridine ring and its substituents offer additional sites for chemical modification, allowing for further diversification of the molecular scaffold.

Reactions at the Methyl Group (C6-methyl)

The methyl group at the C6-position of the pyridine ring is particularly reactive due to its proximity to the ring nitrogen. The electron-withdrawing nature of the pyridine nitrogen increases the acidity of the protons on the adjacent methyl group, a phenomenon characteristic of picoline derivatives. This allows for the deprotonation of the methyl group by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. nih.gov

This (6-methyl-2-pyridyl)methyllithium species is a powerful synthetic intermediate that can react with a wide variety of electrophiles to form new carbon-carbon bonds. nih.gov This functionalization provides a strategic route to introduce diverse side chains at the C6-methyl position, significantly expanding the structural complexity of the molecule.

Table 2: Potential Reactions of the Deprotonated C6-Methyl Group

| Reagent Class | Specific Electrophile | Resulting Functional Group | Reference |

| Epoxides | 1,2-Epoxyoctane | β-Hydroxy alkyl chain | nih.gov |

| Aldehydes | Benzaldehyde | β-Hydroxy aryl ethyl group | |

| Ketones | Acetone | Tertiary alcohol | |

| Alkyl Halides | Methyl Iodide | Ethyl group | |

| Carbon Dioxide | CO₂ | Carboxylic acid |

This reactivity is highly valuable for the synthesis of complex pyridine-containing natural products and pharmaceutical agents, as it provides a reliable method for elaborating the molecular structure from a simple methyl-substituted precursor. nih.gov

Functionalization of the Pyridine Ring (excluding vinyl site)

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards various functionalization reactions. The presence of an electron-donating methyl group and an electron-withdrawing indoline substituent, along with the vinyl group, creates a complex electronic environment that dictates the regioselectivity of these transformations.

Electrophilic Aromatic Substitution:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the activating effect of the methyl group at the 6-position and the indoline group at the 2-position (acting as an N-aryl substituent) would likely direct any potential electrophilic attack to the C3 and C5 positions. Given that the C5 position is already occupied by a vinyl group, the most probable site for electrophilic attack would be the C3 position. It is important to note that harsh reaction conditions are typically required for electrophilic substitution on pyridines.

Nucleophilic Aromatic Substitution:

The pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6). In the case of this compound, the C2 and C6 positions are already substituted. Therefore, nucleophilic attack is less likely to occur on the pyridine ring itself unless a leaving group is present.

Lithiation and Subsequent Functionalization:

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of pyridine rings. The nitrogen atom of the pyridine can direct lithiation to the adjacent C6 position. However, in this molecule, the C6 position is blocked by a methyl group. The indoline substituent at the C2 position could potentially direct lithiation to the C3 position. Subsequent reaction with an electrophile would introduce a functional group at this position.

Table 1: Predicted Functionalization Reactions of the Pyridine Ring

| Reaction Type | Reagent/Catalyst | Predicted Product |

| Nitration | HNO₃/H₂SO₄ | 1-(3-Nitro-6-methyl-5-vinylpyridin-2-yl)indoline |

| Halogenation | Br₂/FeBr₃ | 1-(3-Bromo-6-methyl-5-vinylpyridin-2-yl)indoline |

| Directed Lithiation | n-BuLi, then Electrophile (E) | 1-(3-E-6-Methyl-5-vinylpyridin-2-yl)indoline |

Intramolecular Rearrangements and Cycloadditions

The presence of the vinyl group on the pyridine ring opens up possibilities for various intramolecular rearrangements and cycloaddition reactions.

Intramolecular Rearrangements:

While there are no specific intramolecular rearrangements reported for this compound, related N-aryl pyridine structures can undergo rearrangements under thermal or photochemical conditions. For instance, sigmatropic rearrangements could be envisioned, although likely requiring high energy input.

Cycloaddition Reactions:

The vinyl group is a prime site for cycloaddition reactions.

Diels-Alder Reaction: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes. The electron-deficient nature of the pyridine ring would enhance the dienophilic character of the vinyl group.

[2+2] Photocycloaddition: Vinylpyridines are known to undergo photochemical [2+2] cycloadditions, both intermolecularly and intramolecularly if a suitable alkene moiety is present elsewhere in the molecule. acs.org This could lead to the formation of cyclobutane rings. The stereochemistry of such reactions can often be controlled by the use of chiral catalysts or templates. nih.gov

1,3-Dipolar Cycloadditions: The vinyl group can also participate in 1,3-dipolar cycloadditions with 1,3-dipoles such as azides, nitrile oxides, or nitrones, leading to the formation of five-membered heterocyclic rings.

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactant | Predicted Product |

| Diels-Alder | Butadiene | Indoline substituted with a cyclohexenylpyridine moiety |

| [2+2] Photocycloaddition | Ethylene | Indoline substituted with a cyclobutylpyridine moiety |

| 1,3-Dipolar Cycloaddition | Phenyl azide | Indoline substituted with a triazolylpyridine moiety |

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving this compound would be of significant interest, particularly in the context of asymmetric synthesis.

Reactions at the Vinyl Group:

Reactions involving the vinyl group, such as catalytic hydrogenation, epoxidation, or dihydroxylation, would create a new stereocenter. The use of chiral catalysts could induce enantioselectivity in these transformations. For example, asymmetric dihydroxylation using Sharpless catalysts would be expected to yield a chiral diol with high enantiomeric excess.

Reactions Involving the Indoline Moiety:

The indoline ring itself is not planar and can exist as enantiomers if substituted in a way that creates a chiral center. While the parent indoline in this molecule is not chiral, reactions that introduce a substituent on the five-membered ring could create a stereocenter.

Atropisomerism:

Due to the substitution at the 2-position of the pyridine ring with a bulky indoline group, there is a possibility of hindered rotation around the C-N bond connecting the two rings. If the rotational barrier is high enough, the molecule could exhibit atropisomerism, existing as a pair of stable, non-superimposable enantiomers. This would have significant implications for its chiroptical properties and its interactions with other chiral molecules. The synthesis and separation of such atropisomers would be a challenging but potentially rewarding area of research. The development of chiral ligands based on pyridine units has been a significant area of research in asymmetric catalysis. acs.org

Table 3: Potential Stereoselective Reactions

| Reaction Type | Reagent/Catalyst | Stereochemical Outcome |

| Asymmetric Dihydroxylation | AD-mix-β | Enantioselective formation of a diol |

| Asymmetric Hydrogenation | Chiral Rh or Ru catalyst | Enantioselective reduction of the vinyl group |

| Atroposelective Synthesis | Chiral auxiliary or catalyst | Potential for selective formation of one atropisomer |

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular skeleton and the electronic environment of each atom.

Proton NMR (¹H NMR) Applications in Structure Determination

Proton NMR spectroscopy of 1-(6-Methyl-5-vinylpyridin-2-yl)indoline would be expected to reveal a series of signals, each corresponding to a unique proton or group of equivalent protons within the molecule. The chemical shift (δ) of these signals, reported in parts per million (ppm), is indicative of the local electronic environment. For instance, aromatic protons on the indoline (B122111) and pyridine (B92270) rings would resonate in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effects of the ring currents.

The integration of each signal provides the relative number of protons it represents. The multiplicity, or splitting pattern, of a signal arises from spin-spin coupling with neighboring protons and offers crucial information about the connectivity of atoms. For example, the vinyl group protons would exhibit a characteristic set of doublet of doublets, revealing their cis, trans, and geminal relationships. The methyl group protons on the pyridine ring would likely appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Indoline Aromatic-H | 6.8 - 7.5 | m | 4H |

| Indoline CH₂-N | 3.8 - 4.2 | t | 2H |

| Indoline CH₂-Ar | 3.0 - 3.4 | t | 2H |

| Pyridine Aromatic-H | 7.0 - 8.0 | d, d | 2H |

| Vinyl -CH= | 6.5 - 7.0 | dd | 1H |

| Vinyl =CH₂ | 5.5 - 6.0 | d, d | 2H |

| Pyridine CH₃ | 2.3 - 2.6 | s | 3H |

Note: This is a predictive table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Applications in Structure Determination

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. The chemical shifts of these peaks are spread over a much wider range than in ¹H NMR (0-220 ppm), which minimizes signal overlap and simplifies spectral interpretation.

For this compound, distinct signals would be expected for the aromatic carbons of both the indoline and pyridine rings, the aliphatic carbons of the indoline moiety, the vinyl carbons, and the methyl carbon. The chemical shifts would differentiate between quaternary carbons and those bearing hydrogen atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Indoline Aromatic-C | 110 - 155 |

| Indoline CH₂-N | 45 - 55 |

| Indoline CH₂-Ar | 28 - 38 |

| Pyridine Aromatic-C | 115 - 160 |

| Pyridine C-N | 150 - 160 |

| Vinyl -CH= | 130 - 140 |

| Vinyl =CH₂ | 110 - 120 |

| Pyridine CH₃ | 15 - 25 |

Note: This is a predictive table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to map out the complete bonding network, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) reveal ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the indoline and pyridine-vinyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate directly bonded ¹H and ¹³C nuclei, providing an unambiguous link between the proton and its attached carbon. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal longer-range correlations (typically over two to three bonds) between protons and carbons, which are crucial for establishing the connectivity between the indoline and pyridine rings and for assigning quaternary carbons.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. For this compound, key functional groups would give rise to characteristic absorption bands.

The C-H stretching vibrations of the aromatic rings and the vinyl group would be observed in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the indoline and methyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the vinyl group would be found in the 1450-1650 cm⁻¹ region. The C-N stretching vibrations of the indoline and pyridine rings would also be present in the fingerprint region (typically 1200-1350 cm⁻¹).

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Stretch | 1450 - 1650 |

| C=C Vinyl Stretch | 1620 - 1680 |

| C-N Stretch | 1200 - 1350 |

| C-H Bending (out-of-plane) | 690 - 900 |

Note: This is a predictive table based on typical vibrational frequencies for similar functional groups. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, the C=C bonds of the aromatic rings and the vinyl group in this compound would be expected to produce strong signals in the Raman spectrum. This technique is especially useful for confirming the presence and substitution patterns of the aromatic systems. The combination of both FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry Methodologies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of novel compounds like this compound, it provides critical information regarding molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and confidence. Unlike low-resolution mass spectrometry, which measures nominal mass, HRMS can measure mass to several decimal places. This precision is crucial for distinguishing between different molecular formulas that may have the same nominal mass.

For this compound, the molecular formula is C₁₆H₁₆N₂. HRMS analysis would be used to confirm this composition. The technique measures the exact mass of the molecule, which can then be compared to the theoretical exact mass calculated from the isotopic masses of its constituent atoms. A close match between the measured mass and the theoretical mass provides strong evidence for the proposed molecular formula.

Illustrative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂ |

| Theoretical Exact Mass ([M+H]⁺) | 237.1386 Da |

| Measured Exact Mass ([M+H]⁺) | 237.1388 Da |

| Mass Difference | 0.0002 Da |

This table is for illustrative purposes and represents typical data that would be expected from an HRMS analysis.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a popular technique that combines a soft ionization method (ESI) with a high-resolution mass analyzer (TOF). copernicus.org Electrospray ionization is particularly well-suited for polar, and medium to large molecules, as it typically generates intact molecular ions with minimal fragmentation. ecu.edu The compound in solution is sprayed through a heated capillary, creating charged droplets from which ions are desorbed into the gas phase. copernicus.org

The Time-of-Flight analyzer separates these ions based on their mass-to-charge ratio (m/z). Ions are accelerated by an electric field into a field-free "drift tube." Lighter ions travel faster and reach the detector first, while heavier ions take longer. The time it takes for an ion to reach the detector is used to calculate its m/z value with high accuracy. ecu.edu

For this compound, which contains basic nitrogen atoms in both the pyridine and indoline rings, ESI would likely produce a protonated molecular ion, [M+H]⁺. The ESI-TOF spectrum would be expected to show a prominent peak corresponding to the m/z of this protonated species, confirming the molecular weight of the compound.

Illustrative ESI-TOF Data for this compound

| Ion Species | Theoretical m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 237.1386 | 237.1388 |

This table is for illustrative purposes and represents typical data that would be expected from an ESI-TOF analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is valuable for identifying the presence of chromophores—parts of a molecule that absorb light.

The structure of this compound contains two main chromophoric systems: the indoline moiety and the 6-methyl-5-vinylpyridine moiety. Both systems are conjugated and contain π-electrons, making them active in the UV region. The absorption of UV radiation by these systems typically results in π → π* electronic transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital.

The UV-Vis spectrum would be expected to show characteristic absorption bands that are a composite of the electronic transitions within these two aromatic systems. The exact position of the absorption maxima (λmax) and their intensities (molar absorptivity, ε) are sensitive to the solvent and the specific electronic structure of the molecule. nih.gov Analysis of the spectrum can provide qualitative information about the extent of conjugation and the nature of the aromatic systems within the molecule.

Illustrative UV-Vis Absorption Data for this compound (in Methanol)

| Absorption Maximum (λmax) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Probable Transition |

|---|---|---|

| ~255 nm | 15,000 | π → π* |

| ~290 nm | 8,000 | π → π* |

This table is for illustrative purposes and represents plausible data based on the chromophores present in the molecule.

Theoretical and Computational Investigations of 1 6 Methyl 5 Vinylpyridin 2 Yl Indoline

Electronic Structure Analysis Using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic behavior of a molecule. For 1-(6-Methyl-5-vinylpyridin-2-yl)indoline, these analyses would provide insights into its reactivity, stability, and potential applications in materials science and medicinal chemistry.

Molecular Orbital Theory and Frontier Orbital Analysis (FMOs)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. Conversely, the LUMO signifies the molecule's capacity to accept electrons, reflecting its electrophilic nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.

For this compound, a detailed FMO analysis would map the distribution of the HOMO and LUMO across the molecular structure, identifying the most probable sites for electrophilic and nucleophilic attack. Unfortunately, specific energy values and orbital visualizations for this compound have not been reported.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. The MEP surface is colored to represent different electrostatic potential values, with red typically indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).

An MEP map of this compound would reveal the electronegative and electropositive regions, which are crucial for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces. These insights are vital for predicting how the molecule might bind to a biological target or self-assemble in the solid state. Regrettably, no MEP maps for this specific compound are available in the public domain.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical and biological properties. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms and the energy barriers between different conformations.

Non-Covalent Interactions (NCIs) Assessment

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical in determining the conformational stability and packing of molecules in condensed phases. An NCI analysis would identify and characterize these weak interactions within the this compound structure, providing a more nuanced understanding of its conformational preferences. This information is currently not available.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can aid in the interpretation of experimental data. For this compound, calculated spectroscopic parameters would serve as a benchmark for experimental studies, but such computational data has not been published.

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei, from which chemical shifts can be derived. rsc.org The accuracy of these predictions depends on the chosen functional and basis set. idc-online.com Machine learning approaches have also emerged as powerful tools for predicting chemical shifts with high accuracy, often trained on large datasets of experimental values. nih.gov

For this compound, the GIAO method can be employed to predict the ¹H and ¹³C NMR spectra. The chemical shifts are influenced by the electronic environment of each nucleus. The vinyl group, the methyl-substituted pyridine (B92270) ring, and the indoline (B122111) moiety each possess distinct electronic characteristics that would be reflected in the predicted spectrum. For instance, the protons on the vinyl group would exhibit characteristic shifts in the olefinic region, while the aromatic protons of the pyridine and indoline rings would appear in the aromatic region, with their precise shifts modulated by the electronic interplay between these two heterocyclic systems.

Illustrative Predicted NMR Chemical Shifts

Below is a hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for key atoms in this compound. These values are representative and based on general principles and data for similar structural fragments. Actual experimental or more precise computational values may differ.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Indoline-C7a | 145.0 | - |

| Indoline-C3a | 130.0 | - |

| Indoline-N1 | - | - |

| Indoline-C2 | 50.0 | 3.60 (t) |

| Indoline-C3 | 28.0 | 3.10 (t) |

| Pyridine-C2 | 158.0 | - |

| Pyridine-C6 | 155.0 | - |

| Pyridine-C5 | 135.0 | - |

| Pyridine-C3 | 120.0 | 7.50 (d) |

| Pyridine-C4 | 125.0 | 7.70 (d) |

| Vinyl-Cα | 136.0 | 6.70 (dd) |

| Vinyl-Cβ | 115.0 | 5.80 (d), 5.30 (d) |

| Methyl-C | 24.0 | 2.50 (s) |

Note: This table is for illustrative purposes only. The predictions are not based on actual computations for the specific molecule.

Vibrational Spectra Simulation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies and intensities, aiding in the assignment of experimental spectra. nih.gov

For this compound, a simulation would reveal characteristic vibrational modes associated with its constituent parts.

Indoline Moiety : The N-H stretching vibration (if unsubstituted) typically appears around 3400 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while aromatic C=C stretching bands appear between 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.net

Pyridine Moiety : The pyridine ring has characteristic ring stretching and breathing modes. C-H stretching vibrations for the pyridine ring also occur in the 3100-3000 cm⁻¹ range. globalresearchonline.net

Vinyl and Methyl Groups : The vinyl C=C stretching vibration is expected around 1640 cm⁻¹. The C-H stretching modes of the vinyl group will be observed above 3000 cm⁻¹. The methyl group will show symmetric and asymmetric C-H stretching vibrations typically in the 2900-3000 cm⁻¹ range.

Illustrative Predicted Vibrational Frequencies

The following table presents hypothetical, representative vibrational frequencies for key functional groups of the molecule.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyridine, Indoline | 3100 - 3000 |

| C-H Stretch (Vinyl) | Vinyl | 3080 - 3020 |

| C-H Stretch (Aliphatic) | Indoline, Methyl | 3000 - 2850 |

| C=C Stretch (Vinyl) | Vinyl | ~1640 |

| C=C/C=N Stretch (Ring) | Pyridine, Indoline | 1600 - 1450 |

| C-H Bend | All | 1470 - 1300 |

| C-N Stretch | Indoline, Pyridine | 1350 - 1250 |

Note: This table is for illustrative purposes only and does not represent specific computational results for the title compound.

Analysis of Reactivity Descriptors

Computational chemistry provides a framework for understanding and predicting the chemical reactivity of molecules through various descriptors derived from electronic structure calculations. These descriptors are often based on the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Global Chemical Activity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Hardness (η) : A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. researchgate.net

Softness (S) : The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and generally more reactive. researchgate.net

Electrophilicity Index (ω) : This parameter quantifies the ability of a species to accept electrons. It is calculated from the electronic chemical potential (μ) and hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

Illustrative Reactivity Descriptors

This table shows hypothetical values for the global reactivity descriptors of the title compound, calculated from FMO energies.

| Parameter | Formula | Hypothetical Value (eV) |

| HOMO Energy (E_HOMO) | - | -5.8 |

| LUMO Energy (E_LUMO) | - | -1.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.3 |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.15 |

| Softness (S) | 1 / η | 0.47 |

| Electrophilicity Index (ω) | μ² / (2η) | 1.45 |

Note: This table contains representative values for illustrative purposes. It is not based on actual calculations for this compound.

Non-Linear Optical (NLO) Properties Calculations

Molecules with large differences in ground- and excited-state dipole moments can exhibit significant non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. arxiv.org Indole (B1671886) and its derivatives are known to be effective π-conjugated electron-donor systems, making them excellent candidates for NLO materials. researchgate.netresearchgate.net

Computational methods, particularly DFT, can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A large β value is indicative of significant NLO activity. nih.gov For this compound, the potential for intramolecular charge transfer from the electron-donating indoline moiety to the electron-accepting pyridine ring could lead to substantial NLO properties.

Illustrative NLO Properties

The following table provides hypothetical NLO property values for the title compound.

| Property | Symbol | Hypothetical Value |

| Dipole Moment | μ | 4.5 Debye |

| Mean Polarizability | <α> | 30 x 10⁻²⁴ esu |

| First Hyperpolarizability | β_tot | 50 x 10⁻³⁰ esu |

Note: The values in this table are illustrative and not derived from specific calculations on the title compound.

Solvent Effects in Computational Modeling

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects, most commonly through implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.

Including solvent effects is crucial for accurately predicting properties such as NMR chemical shifts, electronic absorption spectra, and reaction energetics. nih.gov For this compound, a polar solvent would be expected to stabilize charge-separated states, potentially affecting its electronic transitions and NLO properties. Solvation can also influence conformational preferences and the relative energies of reactants, products, and transition states in a chemical reaction.

No Publicly Available Research Found for "1-(6--Methyl-5-vinylpyridin-2-yl)indoline"

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research or data could be found for the chemical compound "this compound." Consequently, an article detailing its advanced research applications in organic synthesis as per the requested outline cannot be generated at this time.

The search included queries aimed at identifying its use in catalyst and ligand design, its role in the development of new synthetic methodologies, and its application as a synthetic intermediate for complex molecular architectures. Despite broadening the search to include related structural motifs, no direct mentions or studies involving "this compound" were located.

This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized in published research, or it may be referred to by a different nomenclature not readily accessible through standard chemical search protocols. Without primary or secondary research data, any discussion of its specific applications would be purely speculative and would not meet the required standards of scientific accuracy.

Further research and publication in peer-reviewed journals would be necessary to provide the information required to construct the detailed article as outlined. Researchers interested in the potential of this molecule could draw on the broader knowledge of related pyridinyl-indoline structures and their known applications in areas such as catalysis and medicinal chemistry as a starting point for future investigation. mdpi.comunimi.itresearchgate.netdntb.gov.uanih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-Methyl-5-vinylpyridin-2-yl)indoline, and how can reaction efficiency be optimized?

- Methodology : Multi-step synthesis involving Suzuki-Miyaura coupling or N-alkylation reactions is commonly employed. For example, describes a route using bromination and cyano substitution to functionalize indoline derivatives, achieving high yields through optimized reaction temperatures (80–100°C) and palladium catalysts. Purification via column chromatography with hexane/ethyl acetate gradients ensures product integrity. Monitoring reaction progress using thin-layer chromatography (TLC) is critical .

Q. How should researchers characterize the electronic spectra of this compound, and what solvent effects are observed?

- Methodology : Use time-dependent density functional theory (TD-DFT) with solvent continuum models (e.g., chloroform) to compute theoretical UV-vis spectra. Experimental validation via spectrophotometry (e.g., 288–577 nm range) reveals solvent-induced red shifts. For instance, reports a 52 nm redshift (vacuum to chloroform) due to solvatochromic effects, with discrepancies between theoretical and experimental peak intensities necessitating post-hoc corrections for vibronic coupling .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this indoline derivative?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is recommended. highlights SHELX’s robustness in handling twinned data or high-resolution macromolecular crystals. For puckered rings, apply Cremer-Pople coordinates ( ) to quantify nonplanarity via amplitude (q) and phase (φ) parameters derived from Cartesian coordinates .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between theoretical and experimental electronic spectra?

- Methodology : Perform vibrational frequency analysis to identify Franck-Condon active modes contributing to peak broadening. demonstrates that incorporating solvent-specific polarizable continuum models (PCM) and explicit solute-solvent interactions (e.g., chloroform hydrogen bonding) reduces deviations. Use Gaussian09 or ORCA with CAM-B3LYP functional for improved charge-transfer state accuracy .

Q. What strategies address challenges in refining crystallographic data for flexible substituents (e.g., vinyl groups)?

- Methodology : Apply dynamic disorder modeling in SHELXL by partitioning anisotropic displacement parameters (ADPs) across split positions. For severe flexibility, suggests constraining ring puckering via Cremer-Pople coordinates during refinement to stabilize convergence. Pair with Hirshfeld surface analysis to validate intermolecular interactions .

Q. How do competing synthetic pathways impact the stereochemical purity of this compound?

- Methodology : Use chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection to quantify enantiomeric excess. emphasizes kinetic resolution during N-alkylation, where temperature control (≤60°C) minimizes racemization. Monitor intermediates via H-NMR coupling constants to detect diastereomeric shifts .

Q. What experimental and computational approaches validate non-covalent interactions (e.g., π-stacking) in solid-state structures?

- Methodology : Combine SC-XRD ( ) with quantum theory of atoms in molecules (QTAIM) analysis using AIMAll. ’s puckering parameters help identify steric effects influencing packing motifs. For example, vinyl group orientation may alter π-π distances by 0.3–0.5 Å, detectable via Mercury CSD visualization tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.